![molecular formula C26H24N4O3S B2742374 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 477493-77-9](/img/structure/B2742374.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide
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Overview
Description
Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid. This structure is found in various natural products, such as histidine and purines .
Synthesis Analysis
Benzimidazole derivatives can be synthesized through several methods. One common method involves reacting o-phenylenediamine with a carboxylic acid . Another method involves the reaction of an acid chloride of benzoic acid with potassium thiocyanate (KSCN), followed by the addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine .Molecular Structure Analysis
Benzimidazole contains a five-membered ring fused to a benzene ring. The five-membered ring contains two nitrogen atoms, one of which bears a hydrogen atom . The exact structure of the specific compound you’re asking about would depend on the groups attached to the benzimidazole core.Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The exact physical and chemical properties of a specific benzimidazole derivative would depend on its structure.Scientific Research Applications
Antitumor and Anticancer Properties
The compound’s unique chemical structure makes it a promising candidate for cancer research. Several studies have investigated its potential as an antitumor agent. For instance, novel derivatives containing the benzo[d]imidazole moiety have demonstrated moderate to high inhibitory activities against various tumor cell lines, including HepG2 , SK-OV-3 , NCI-H460 , and BEL-7404 . Further exploration of its mechanism of action and optimization could lead to the development of effective anticancer drugs.
Synthetic Methodology and Regiocontrolled Synthesis
Researchers have focused on the regiocontrolled synthesis of substituted imidazoles, including this compound. Imidazoles serve as key components in functional molecules used across diverse applications. Understanding the bonds formed during their synthesis is crucial for designing efficient synthetic routes. The functional group compatibility, substitution patterns, and reaction mechanisms play pivotal roles in this context .
Metal Complexes and Coordination Chemistry
Given its amide and sulfamoyl groups, this compound could form stable complexes with transition metals. Researchers have synthesized metal complexes using similar ligands and evaluated their properties. For instance, a palladium (II) complex derived from a related compound exhibited tumor inhibitory activity . Investigating the coordination behavior of our compound could reveal its potential in catalysis or medicinal chemistry.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-3-16-30(17-4-2)34(32,33)22-14-12-19(13-15-22)26(31)27-21-9-7-8-20(18-21)25-28-23-10-5-6-11-24(23)29-25/h3-15,18H,1-2,16-17H2,(H,27,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDILFWIWDWAJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide |
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